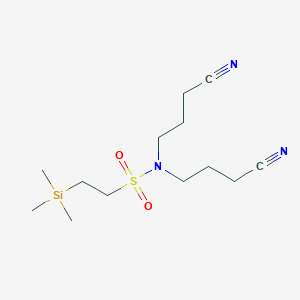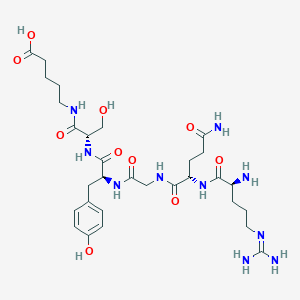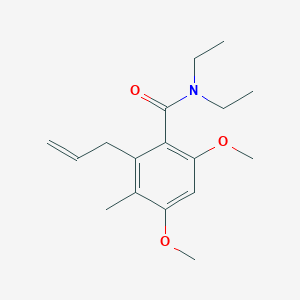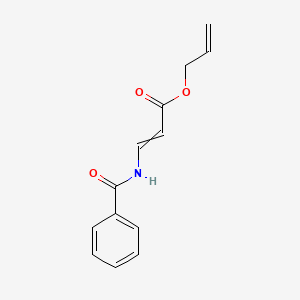
Prop-2-en-1-yl 3-benzamidoprop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-en-1-yl 3-benzamidoprop-2-enoate is an organic compound characterized by its unique structure, which includes a prop-2-en-1-yl group and a benzamidoprop-2-enoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prop-2-en-1-yl 3-benzamidoprop-2-enoate typically involves a multi-step process. One common method includes the reaction of prop-2-en-1-ol with benzoyl chloride to form prop-2-en-1-yl benzoate. This intermediate is then reacted with acrylamide under basic conditions to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis can be optimized using solvent-free and catalyst-free conditions under microwave irradiation. This method not only reduces the reaction time but also enhances the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: Prop-2-en-1-yl 3-benzamidoprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the double bonds into single bonds, forming saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride and alkyl halides are often used.
Major Products: The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reaction conditions .
Applications De Recherche Scientifique
Prop-2-en-1-yl 3-benzamidoprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals.
Medicine: Research has indicated its potential as an antiproliferative agent, particularly in cancer treatment.
Industry: It is used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which Prop-2-en-1-yl 3-benzamidoprop-2-enoate exerts its effects involves interaction with specific molecular targets. For instance, in cancer cells, it has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. This action is mediated through binding to the colchicine-binding site on tubulin .
Comparaison Avec Des Composés Similaires
- Prop-1-en-2-yl azetidin-2-one
- Allyl azetidin-2-one
- Buta-1,3-dien-1-yl azetidin-2-one
Uniqueness: Prop-2-en-1-yl 3-benzamidoprop-2-enoate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it has shown higher potency in inhibiting tubulin polymerization and greater selectivity in targeting cancer cells .
Propriétés
Numéro CAS |
652975-99-0 |
|---|---|
Formule moléculaire |
C13H13NO3 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
prop-2-enyl 3-benzamidoprop-2-enoate |
InChI |
InChI=1S/C13H13NO3/c1-2-10-17-12(15)8-9-14-13(16)11-6-4-3-5-7-11/h2-9H,1,10H2,(H,14,16) |
Clé InChI |
VOAWLNNIQULOTD-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC(=O)C=CNC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{[(2S)-Octan-2-yl]oxy}pyridine-2,6-dicarbothioic S-acid](/img/structure/B12538139.png)

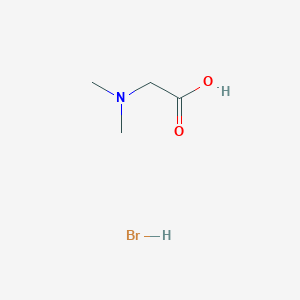
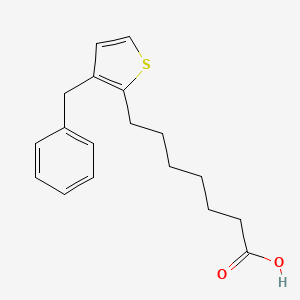
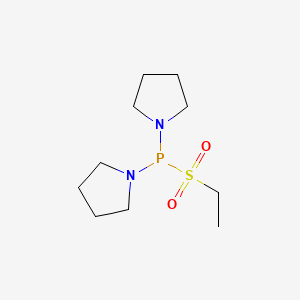


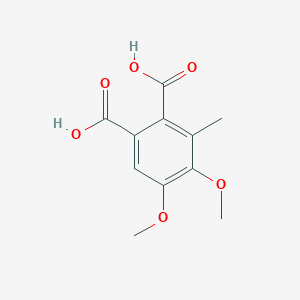
![7-Methyl-5-phenylquinolino[4,3-b][1,5]benzothiazepin-6-one](/img/structure/B12538203.png)
